molecular formula C12H20O6 B013557 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol CAS No. 4064-06-6

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Katalognummer: B013557
CAS-Nummer: 4064-06-6
Molekulargewicht: 260.28 g/mol
InChI-SchlĂŒssel: POORJMIIHXHXAV-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a tricyclic ether-alcohol with the molecular formula C₁₂H₂₀O₆ (molecular weight: 260.28 g/mol) . Its structure features a fused ring system (tricyclo[7.3.0.0ÂČ,⁶]dodecane) with five ether oxygen atoms, four methyl groups, and a primary alcohol (-CH₂OH) substituent. The stereochemistry (1S,2R,6R,8R,9S) is critical to its spatial arrangement, influencing interactions with biological targets or materials. It is supplied at 95% purity (CAS: [withheld]) and is likely used in pharmaceutical intermediates or synthetic chemistry due to its polyoxygenated framework .

Vorbereitungsmethoden

Starting Materials and Reagents

The synthesis of Compound A typically originates from advanced intermediates derived from carbohydrate precursors. Key starting materials include:

MaterialRolePurity Requirement
1,2:3,4-Di-O-isopropylidene-D-galactopyranoseTricyclic core precursor≄98%
Sodium periodate (NaIO₄)Oxidizing agent≄99%
Methanol (MeOH)Solvent/ReagentAnhydrous, ≄99.8%
Tetrahydrofuran (THF)Co-solventInhibitor-free

The stereochemical integrity of Compound A is preserved through judicious selection of protecting groups and reaction media. For instance, the isopropylidene groups in 1,2:3,4-di-O-isopropylidene-D-galactopyranose prevent unwanted side reactions during cyclization .

Reaction Conditions and Optimization

Cyclization and Oxidation

The tricyclic core is formed via acid-catalyzed methanolysis of 2DR (a di-O-isopropylidene derivative), yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside (MDR). Subsequent oxidation with sodium periodate in a methanol/THF solvent system selectively cleaves vicinal diols without disturbing methoxy groups .

Critical Parameters:

  • Solvent Composition: Methanol content ≄50% ensures solubility of intermediates, while THF enhances reaction homogeneity.

  • Water Content: Controlled between 0.1–4 wt% to avoid hydrolysis of periodate (Table 1) .

  • pH: Maintained at ~4 to prevent methoxy group cleavage .

Table 1: Impact of Water Content on Oxidation Efficiency

Water (wt%)Reaction Time (h)MDRP Impurity (wt%)Yield (%)
0.1240.1578
1.7180.0785
4.060.0582

Data adapted from patent WO2012071508A1 .

Purification and Stereochemical Validation

Impurity Removal

The major impurity, MDRP (methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose), is reduced to <0.05 wt% via:

  • Crystallization: Sequential recrystallization from ethanol/water mixtures.

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients .

Stereochemical Analysis

  • X-ray Crystallography: Confirms the (1S,2R,6R,8R,9S) configuration by resolving bond angles and torsional strain in the tricyclic system.

  • NMR Spectroscopy: NOESY correlations verify spatial proximity of methyl groups at C4/C11 and hydroxyl protons at C8 .

Industrial Scale-Up Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size10 g50 kg
Temperature ControlJacketed reactor (±1°C)Continuous flow (±0.5°C)
Yield82–85%78–80%
Purity≄99.5%≄99.0%

Industrial protocols prioritize solvent recovery (≄90% MeOH/THF recycled) and catalytic reuse to minimize costs. Continuous flow reactors reduce reaction times by 40% compared to batch processes .

Challenges and Mitigation Strategies

Stereochemical Drift

  • Cause: Epimerization at C8 during prolonged reaction times.

  • Solution: Lower reaction temperatures (0–5°C) and shorter oxidation durations (<12 h) .

Byproduct Formation

  • Cause: Over-oxidation of primary alcohol to carboxylic acid.

  • Solution: Strict stoichiometric control of NaIO₄ (1.05 equiv.) .

Emerging Methodologies

Recent advances explore enzymatic oxidation using galactose oxidase variants to achieve enantiomeric excess >99%. However, these methods remain experimental due to low volumetric productivity (≀5 g/L/h) .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to interact with biological targets effectively. Its structural characteristics allow for modifications that can enhance its pharmacological properties.

  • Case Study : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, studies have focused on modifying the methanol group to improve solubility and bioavailability in biological systems.

Materials Science

In materials science, this compound can serve as a precursor for synthesizing novel polymers and composites with enhanced mechanical properties.

  • Application Example : The incorporation of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol into polymer matrices has been explored to create materials with improved thermal stability and resistance to environmental degradation.

Environmental Chemistry

Given its complex structure and potential for functionalization, this compound can be utilized in environmental remediation processes.

  • Research Findings : Studies have investigated the use of this compound as a sorbent material for removing pollutants from water sources. Its ability to form stable complexes with heavy metals makes it a candidate for developing filtration systems aimed at purifying contaminated water.

Wirkmechanismus

The mechanism of action of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrates. By forming stable acetal linkages, it prevents unwanted reactions at these sites, allowing for selective modification of other parts of the molecule . This property is particularly useful in the synthesis of complex carbohydrates and glycosides .

Vergleich Mit Àhnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

[(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0ÂČ,⁶]dodecan-6-yl]methanol

  • Molecular Formula : C₁₂H₂₀O₆ (identical to the target compound).
  • Key Differences :
    • Ring System : Tricyclo[6.4.0.0ÂČ,⁶]dodecane vs. tricyclo[7.3.0.0ÂČ,⁶]dodecane, altering ring strain and flexibility.
    • Stereochemistry : 2R,6S,8S configuration vs. 1S,2R,6R,8R,9S.
    • Hydrogen Bonding : Similar hydroxyl and ether groups but distinct spatial orientations may affect solubility (LogP: 0.25 at pH 7.4) .

[(1R,2S,6S,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0ÂČ,⁶]dodecan-2-yl]methanol

  • Structural Insights: Contains 40 bonds, 20 non-H bonds, and five ethers. The hydroxyl group participates in hydrogen bonding (1 donor, 5 acceptors) .
  • Applications : Used in crystallography studies (SHELX software for structural refinement ).

Functional Group Derivatives

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0ÂČ,⁶]dodecan-8-yl]methyl Acetate

  • Molecular Formula : C₁₄H₂₂O₇.
  • Key Modifications : The primary alcohol is esterified to an acetate (-OAc), increasing lipophilicity (higher LogP) and stability against oxidation .
  • Applications: Potential prodrug candidate for controlled release of the parent alcohol.

(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0ÂČ,⁶]dodecane-8-carboxylic Acid

  • Molecular Formula : C₁₃H₁₈O₇.
  • Key Differences : Replacement of -CH₂OH with -COOH introduces acidity (pKa ~4-5) and enhances water solubility.
  • Applications : Ionic interactions in salt formation or coordination chemistry .

Physicochemical and Computational Properties

Property Target Compound Acetate Derivative Carboxylic Acid Derivative Stereoisomer
Molecular Weight (g/mol) 260.28 302.32 286.27 260.28
Hydrogen Bond Donors 1 0 2 (COOH + OH) 1
Hydrogen Bond Acceptors 6 7 7 6
LogP (Predicted) 0.18 1.35 -0.45 0.25
Polar Surface Area (ÅÂČ) 78.9 85.7 112.4 78.9

Biologische AktivitÀt

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular Formula C19H38O8
Molecular Weight 414.47 g/mol
IUPAC Name This compound
CAS Number 4478-43-7

The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. The presence of multiple functional groups allows it to participate in substitution and elimination reactions which are critical in the synthesis of biologically active molecules.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the structure can enhance its efficacy against bacteria and fungi.

2. Anticancer Activity

Recent studies have explored the potential of this compound in cancer therapy. For instance:

  • Case Study 1 : A derivative was tested against breast cancer cell lines and showed significant cytotoxic effects with an IC50 value in the low micromolar range.
  • Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in leukemia cells through caspase activation pathways.

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Research Finding : In animal models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of oxidative stress.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study ReferenceBiological ActivityMethodologyResults
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition >15 mm
AnticancerMTT assayIC50 = 5 ”M in breast cancer cells
NeuroprotectiveMorris water mazeImproved memory retention in mice

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural elucidation of this tricyclic oxa compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for resolving stereochemistry and confirming substituent positions. For example, coupling constants in 1H^{1}\text{H}-NMR can distinguish axial/equatorial protons in the tricyclic system, while 13C^{13}\text{C}-NMR identifies oxygenated carbons (e.g., 80–110 ppm for ether linkages). X-ray crystallography provides definitive stereochemical assignment, as demonstrated in studies of similar tricyclic systems where torsional angles and bond lengths resolved ambiguities in fused-ring conformations .

Q. How can synthetic routes to this compound be optimized for reproducibility?

Methodological Answer: Stereocontrolled synthesis requires protecting groups (e.g., isopropylidene) to stabilize intermediates. A stepwise approach, as seen in diastereomeric tricyclic syntheses, involves:

Ring formation: Acid-catalyzed cyclization of diols with ketones to form fused oxolane rings.

Functionalization: Selective oxidation or reduction of intermediates, monitored by TLC/HPLC.

Deprotection: Controlled acidic hydrolysis to retain stereochemistry .

Table 1: Key Calculated Properties (from )

PropertyValueRelevance
LogP0.65Predicts solubility in organic phases
Polar Surface Area66.38 ÅÂČIndicates hydrogen-bonding capacity
H-bond donors/acceptors1 / 6Guides solvent selection

Advanced Research Questions

Q. How can conflicting crystallographic data on tricyclic oxa systems be resolved?

Methodological Answer: Discrepancies in fused-ring conformations arise from torsional strain or crystal-packing effects. To resolve conflicts:

Comparative analysis: Overlay experimental (X-ray) and computational (DFT) structures to identify deviations.

Dynamic NMR: Probe ring-flipping barriers in solution to assess rigidity.

Multipole refinement: Apply high-resolution X-ray data (e.g., using SHELX software) to refine electron density maps .

Q. What strategies mitigate regioselectivity challenges during functionalization of the tricyclic core?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric control: Bulkier reagents (e.g., tert-butyl groups) favor less hindered positions (e.g., equatorial methoxy sites).
  • Electronic control: Electrophilic substitutions target electron-rich oxygens. Computational tools (e.g., MOPAC2009) predict reactive sites via Fukui indices .

Case Study: In diastereomeric tricyclic derivatives, regioselective hydroxylation at C8 was achieved using DDQ oxidation, guided by steric accessibility .

Q. How do solvent and pH affect the stability of the tricyclic oxa system?

Methodological Answer:

  • pH stability: The compound’s acid-labile isopropylidene groups hydrolyze below pH 3. Buffered conditions (pH 5–7) are optimal.
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize the tricyclic core via dipole interactions, while protic solvents accelerate ring-opening .

Table 2: Stability Profile (from and )

ConditionObservationReference
pH < 3Hydrolysis of ethers
DMSO, 25°CNo degradation over 72 h

Q. Data Contradiction Analysis

Q. Discrepancies in reported LogP values: How to validate experimental vs. computational data?

Methodological Answer: LogP values from HPLC retention times (experimental) may conflict with software-predicted values (e.g., ChemAxon). To validate:

Calibration curve: Use standards with known LogP (e.g., octanol-water partitioning).

Consensus modeling: Compare multiple algorithms (e.g., XLogP3, ACD/LogP) and prioritize median values. reports LogP = 0.65, aligning with its moderate hydrophobicity .

Q. Experimental Design Considerations

4.1 Designing a kinetic study for ring-opening reactions
Methodological Answer:

Variable selection: Monitor reaction rates under varying temperatures (10–50°C) and catalysts (e.g., H2_2SO4_4, Amberlyst-15).

Analytical tools: Use inline IR spectroscopy to track carbonyl formation (1700–1750 cm−1^{-1}).

Data normalization: Correct for solvent viscosity effects using Arrhenius plots .

Eigenschaften

IUPAC Name

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POORJMIIHXHXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4064-06-6
Record name 1,2:3,4-Di-O-isopropylidene-D-galactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004064066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylidenegalactose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2:3,4-di-O-isopropylidene-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 3
Reactant of Route 3
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 4
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 5
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.